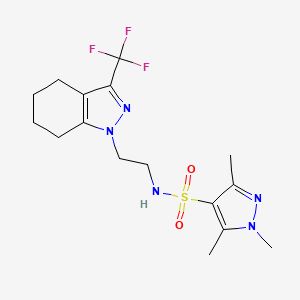

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a boronic acid derivative . It is also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane .

Synthesis Analysis

The synthesis of similar boronic acid derivatives has been reported in the literature. For example, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained by a five-step substitution reaction . Another compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopy methods and X-ray diffraction . The conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Suzuki reaction, which is a type of carbon-carbon coupling reaction, often involves boronic acid pinacol ester compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various methods. For example, the molecular electrostatic potential and frontier molecular orbitals of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide were studied using density functional theory .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

This compound and its derivatives serve as key intermediates in the synthesis of boric acid ester compounds with benzene rings. The synthesis involves a three-step substitution reaction, with the final structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations further validate these structures, comparing favorably with X-ray diffraction values. These studies highlight the compound's role in advancing the synthesis and structural elucidation of complex organic molecules (Huang et al., 2021).

Applications in Sensing and Detection

One of the notable applications is in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a component of peroxide-based explosives. By synthesizing derivatives such as OTB and its imine derivatives, researchers have achieved fast deboronation velocity in H2O2 vapor, enhancing the sensing performance significantly. This approach has demonstrated a detection limit for H2O2 vapor as low as parts per trillion, indicating its potential for sensitive and rapid detection applications (Fu et al., 2016).

Material Science and Polymer Applications

The compound has been utilized in the synthesis of heterodisubstituted polyfluorenes, leading to the creation of nanoparticles with bright fluorescence emission. These nanoparticles, capable of exhibiting high quantum yields and tunable emission wavelengths, find potential applications in material science, particularly in the development of fluorescent materials and sensors (Fischer et al., 2013).

Boronated Compounds in Medical Research

Additionally, boronated phosphonium salts derived from this compound have been explored for their cytotoxicity and boron uptake capabilities in medical research. These studies are crucial for the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT), showcasing the compound's relevance in therapeutic applications (Morrison et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEUOOKYCJIPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2601362.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601363.png)

![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)

![2-(4-ethoxyphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2601372.png)